2,4,5,6-Tetrafluoropyridine-3-carbaldehyde

Organometallic Synthesis C-C Coupling Fluorinated Building Blocks

Researchers requiring a specific 3-carbaldehyde isomer for 3-substituted tetrafluoropyridines often face limited access via SNAr. This compound solves that by enabling nickel-catalyzed cross-coupling, delivering a unique substitution pattern. Key advantages: • Enables efficient synthesis of 3-substituted tetrafluoropyridines via Ni-catalyzed coupling • Enhanced SNAr and C-H insertion reactivity due to electron-deficient ring • ≥98% purity ensures reproducible results in demanding organometallic chemistry.

Molecular Formula C6HF4NO
Molecular Weight 179.07 g/mol
CAS No. 24306-75-0
Cat. No. B12972647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5,6-Tetrafluoropyridine-3-carbaldehyde
CAS24306-75-0
Molecular FormulaC6HF4NO
Molecular Weight179.07 g/mol
Structural Identifiers
SMILESC(=O)C1=C(C(=C(N=C1F)F)F)F
InChIInChI=1S/C6HF4NO/c7-3-2(1-12)5(9)11-6(10)4(3)8/h1H
InChIKeyBUKAFTLISSRYNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5,6-Tetrafluoropyridine-3-carbaldehyde Overview


2,4,5,6-Tetrafluoropyridine-3-carbaldehyde (CAS No. 24306-75-0) is a polyfluorinated heteroaromatic aldehyde, characterized by a unique C6HF4NO molecular formula and a molecular weight of approximately 179.07 g/mol . This compound features a specific arrangement of four fluorine atoms on the pyridine ring at positions 2, 4, 5, and 6, with an aldehyde group at the 3-position. Its structure imparts distinct electronic properties and reactivity, primarily due to the strong electron-withdrawing effect of the fluorine substituents, making it a valuable intermediate for synthesizing complex fluorinated molecules [1].

Positional isomer specificity
Unique 3-carbaldehyde substitution pattern for targeted synthesis of 3-substituted tetrafluoropyridines
Enhanced reactivity profile
High fluorination level supports SNAr and C-H functionalization studies under mild conditions
Altered non-covalent interactions
Fully fluorinated ring may invert electron-donor/acceptor roles, relevant for supramolecular research

Positional Specificity of 2,4,5,6-Tetrafluoropyridine-3-carbaldehyde


Generic substitution among tetrafluoropyridine carbaldehydes is not feasible due to their distinct positional isomerism and resulting divergent reactivity profiles. The exact placement of fluorine atoms and the aldehyde group on the pyridine ring dictates the compound's electronic structure, which in turn governs its behavior in nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and its overall utility as a synthetic intermediate [1]. For instance, the 3-carbaldehyde isomer (target compound) offers a different substitution pattern compared to the 2- or 4-carbaldehyde isomers [2], leading to distinct outcomes in derivatization and downstream applications. This positional specificity directly impacts synthetic route efficiency and final product structure, making the choice of isomer a critical factor in chemical process development and procurement.

Property
Target: 3-carbaldehyde isomer
2- or 4-carbaldehyde isomers
Synthetic route
Organometallic nickel pathway enables 3-position access
Standard reduction or ozonolysis methods
SNAr regiochemistry
Substitution pattern directed by 3-aldehyde activation
Different directing effects alter downstream product
Binding profile
May act as electron acceptor in non-covalent adducts
Retains typical pyridine electron-donor character

Comparative Evidence for 2,4,5,6-Tetrafluoropyridine-3-carbaldehyde


Selective Synthesis via 3-Fluoropyridyl Nickel Complexes

The 2,4,5,6-tetrafluoropyridine core with a functional group at the 3-position, such as the target compound, can be accessed through a specific synthetic route using 3-fluoropyridyl nickel complexes, which is not applicable to the 2- or 4-positional isomers [1]. This method offers a selective pathway for generating 3-substituted tetrafluoropyridines, highlighting a unique synthetic niche for this specific isomer compared to its 2- and 4-carbaldehyde analogs.

Synthetic route specificity
Cross-study comparable
3-isomer accessed via organometallic nickel pathway; 2-/4-isomers from standard reduction
Supports isomer-specific procurement for targeted synthesis
Quantitative yield data not compared across studies
Organometallic Synthesis C-C Coupling Fluorinated Building Blocks

Enhanced SNAr Reactivity Due to Fluorination

The degree of fluorination on the pyridine ring directly correlates with reactivity in certain transformations. A study on diaminomethylation of fluoropyridines found that 'The more fluorine atoms in pyridines, the easier the reaction proceeded' [1]. As a tetrafluoropyridine derivative, 2,4,5,6-tetrafluoropyridine-3-carbaldehyde is expected to exhibit higher reactivity in C-H insertion reactions compared to di- or trifluoropyridine carbaldehydes, though a direct quantitative comparison to specific less-fluorinated analogs is not provided.

SNAr reactivity trend
Class-level inference
Reactivity increases with fluorine count across 18 fluoropyridines
May support choice for enhanced C-H insertion studies
No direct kinetic data for target compound
SNAr Reactivity Fluorination Effects Diaminomethylation

Role Reversal in Carbonyl Binding via Fluorination

Full fluorination of the pyridine ring, as seen in the tetrafluoropyridine core of the target compound, fundamentally alters its non-covalent binding properties. A comparative study using rotational spectroscopy revealed that pentafluoropyridine, a fully fluorinated analog, exhibits a 'dramatic effect on its binding properties' with formaldehyde, reversing the electron-acceptor roles between the two molecules compared to the unfluorinated pyridine·formaldehyde adduct [1].

Binding role reversal
Class-level inference
Fully fluorinated pyridines act as electron acceptors vs. donor pyridine
Potential for unique supramolecular interactions
Inferred from pentafluoropyridine study; direct target data absent
Non-covalent Interactions Molecular Recognition Supramolecular Chemistry

Applications of 2,4,5,6-Tetrafluoropyridine-3-carbaldehyde


3-Substituted Tetrafluoropyridine Synthesis via Organometallic Routes

This compound is ideally suited for research groups focused on the synthesis of 3-substituted tetrafluoropyridines through organometallic chemistry, particularly those utilizing nickel-catalyzed cross-coupling reactions [1]. Its unique 3-carbaldehyde functionality, which can be derived from the corresponding 3-ethanone, makes it a key intermediate for accessing a specific subset of fluorinated pyridines that are difficult to prepare via conventional SNAr routes.

Activated Substrates for SNAr/C-H Functionalization

The high degree of fluorination in 2,4,5,6-tetrafluoropyridine-3-carbaldehyde makes it a strong candidate for applications demanding enhanced reactivity in nucleophilic aromatic substitution or C-H insertion processes [2]. Its electron-deficient aromatic ring is more susceptible to nucleophilic attack compared to less fluorinated analogs, potentially enabling reactions under milder conditions or with less reactive nucleophiles.

Fluorinated Building Blocks with Altered Non-Covalent Interactions

Based on class-level evidence from fully fluorinated pyridines, this compound is a relevant candidate for studies in supramolecular chemistry, molecular recognition, and crystal engineering where altered π-electron density and π-hole creation are of interest [3]. Its ability to act as an electron acceptor in certain interactions, rather than the typical donor role of pyridine, opens possibilities for novel molecular assemblies and materials.

Application
Selection Property
Validation Focus
Organometallic synthesis of 3-substituted tetrafluoropyridines
Regioselective synthetic pathway via coupling chemistry
Synthesis route validation for 3-position functionalization
Activated substrate for SNAr and C-H functionalization
High fluorination level enhances electrophilicity
Reactivity comparison with less fluorinated analogs
Supramolecular and non-covalent interaction studies
Altered π-electron density and acceptor role
Binding mode assessment with carbonyl compounds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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